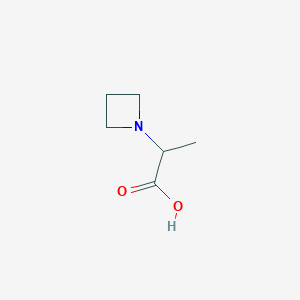![molecular formula C11H12ClF3N2O B2784799 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 2044712-54-9](/img/structure/B2784799.png)
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a trifluoromethyl group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The trifluoromethyl group can be introduced in various ways, including through the use of trifluoromethylated reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group attached to the phenyl ring adds to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the trifluoromethyl group. The pyrrolidine ring can undergo various reactions, including functionalization . The trifluoromethyl group can also participate in various reactions, contributing to the compound’s reactivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.68 . It is a powder at room temperature . The InChI code for the compound is 1S/C11H11F3N2O.ClH/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17;/h1-4,9H,5-6,15H2;1H .Mecanismo De Acción
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which enhances GABAergic neurotransmission and has potential therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain and enhance GABAergic neurotransmission. This can lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibition of neurotransmitter release, and potential therapeutic benefits in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition, its water solubility, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride, including:
1. Further preclinical studies to explore its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
2. Clinical trials to evaluate its safety and efficacy in humans, particularly in the treatment of epilepsy and other neurological disorders.
3. Studies to explore its potential use as a research tool for investigating the role of GABAergic neurotransmission in the brain.
4. Development of new and improved analogs of this compound with enhanced potency, selectivity, and safety profiles.
5. Investigation of the potential for combination therapies involving this compound and other drugs targeting the GABAergic system.
Métodos De Síntesis
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride can be synthesized via a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with 3-aminopyrrolidin-2-one, followed by reduction and purification steps. The final product is obtained as a white crystalline powder that is soluble in water and has a melting point of 217-219°C.
Aplicaciones Científicas De Investigación
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase the levels of GABA in the brain and reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17;/h1-4,9H,5-6,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCNPBCBOWYLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![7-Chloro-5-methyl-2-(2-(quinolin-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2784718.png)

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2784722.png)


![5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid](/img/structure/B2784728.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2784730.png)
![N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784731.png)
![5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2784732.png)



